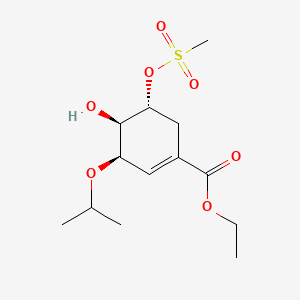
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with the molecular formula C15H26O7S. It is known for its role as an impurity in the synthesis of oseltamivir, a neuraminidase inhibitor used as an antiviral agent . This compound is characterized by its unique structural features, including a cyclohexene ring substituted with hydroxy, isopropoxy, and methylsulfonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate involves multiple steps. One common route includes the following steps :
Starting Material: The synthesis begins with a cyclohexene derivative.
Hydroxylation: Introduction of a hydroxy group at the 4th position.
Isopropoxylation: Substitution of an isopropoxy group at the 3rd position.
Methylsulfonylation: Addition of a methylsulfonyl group at the 5th position.
Esterification: Formation of the ethyl ester at the carboxylate group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The isopropoxy and methylsulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role as an impurity in antiviral drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the context of its use and the specific biological system .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (3R,4R,5R)-5-formamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate: Similar structure with a formamido group instead of a methylsulfonyl group.
Ethyl (3R,4R,5R)-4-hydroxy-5-[(methylsulfonyl)oxy]-3-(3-pentanyloxy)-1-cyclohexene-1-carboxylate: Similar structure with a pentanyloxy group instead of an isopropoxy group.
Uniqueness
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its role as an impurity in oseltamivir synthesis further highlights its significance in pharmaceutical research .
Propiedades
Fórmula molecular |
C13H22O7S |
|---|---|
Peso molecular |
322.38 g/mol |
Nombre IUPAC |
ethyl (3R,4R,5R)-4-hydroxy-5-methylsulfonyloxy-3-propan-2-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C13H22O7S/c1-5-18-13(15)9-6-10(19-8(2)3)12(14)11(7-9)20-21(4,16)17/h6,8,10-12,14H,5,7H2,1-4H3/t10-,11-,12-/m1/s1 |
Clave InChI |
DPMJUVHKJNMQMV-IJLUTSLNSA-N |
SMILES isomérico |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OS(=O)(=O)C)O)OC(C)C |
SMILES canónico |
CCOC(=O)C1=CC(C(C(C1)OS(=O)(=O)C)O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


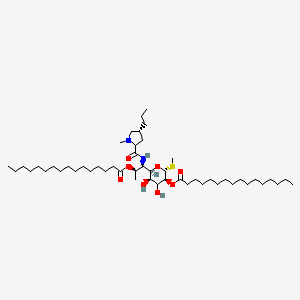
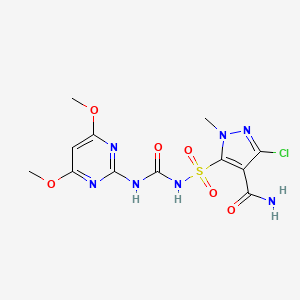
![4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid](/img/structure/B13857718.png)
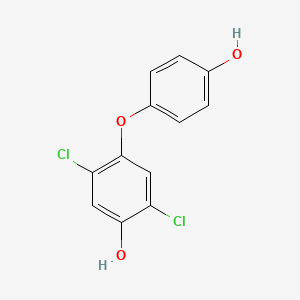
![(4S,4aR,7aS,12bR)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13857734.png)
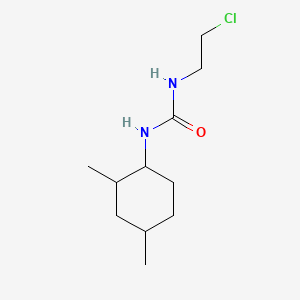

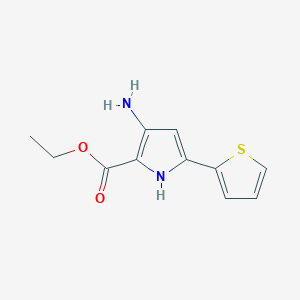
![2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13857755.png)
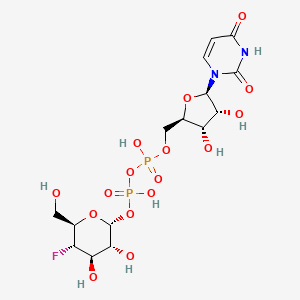
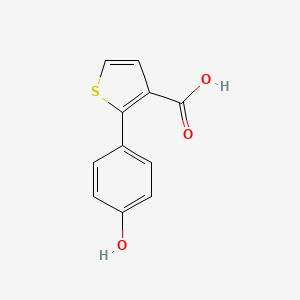
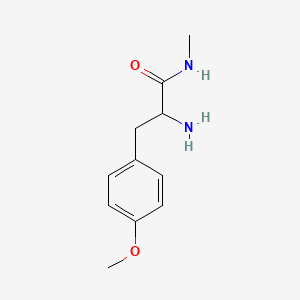
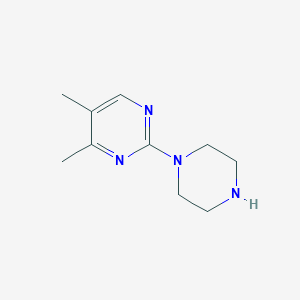
![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)
